![molecular formula C10H16O2 B2795795 (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807938-57-3](/img/structure/B2795795.png)
(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is a chemical compound with the molecular formula C10H16O2 . It is a derivative of the bicyclo[3.1.1]heptane structure .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, an asymmetric approach to similar bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis
The molecular structure of “(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is characterized by a bicyclic framework, which is a common feature in many bioactive natural products and drug candidates .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For example, under certain conditions, 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can undergo transformations leading to the formation of a mixture of 1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one and carvacrol .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be estimated using computational methods. For instance, the density, heat of sublimation, and impact sensitivity of similar bicyclo[2.2.1]heptane derivatives have been estimated by electrostatic potential analysis of the molecular surface .Wissenschaftliche Forschungsanwendungen
Transformations under Acid Catalysis
- Synthesis of Various Structures : This compound can be transformed under acid catalysis to synthesize different structures like bicyclic lactone, aromatic compounds (like carvacrol), and nitrogen-containing p-menthane derivatives, as demonstrated by S. S. Koval’skaya et al. (2004).
Structural Studies
- Chiral Palladium(II) Complex : The reaction of this compound with lithium tetrachloropalladate leads to a chiral palladium(II) complex. Its structure was confirmed by NMR spectroscopy and X-ray diffraction analysis, as noted by O. A. Zalevskaya et al. (2011).
Atropisomerism
- Induction of R-Sense of Asymmetry : In a study by B. Goldfuss and F. Rominger (2000), it was found that fenchyl alcohol units in this compound induce a sense of asymmetry and support intramolecular hydrogen bonds.
Asymmetric Reduction
- Catalytic Source for Borane-Mediated Reduction : It has been used as a chiral catalytic source for borane-mediated asymmetric reduction of prochiral ketones, providing secondary alcohols with high enantiomeric excess, as described by D. Basavaiah et al. (2004).
Ligand in Asymmetric Reactions
- Use in Asymmetric Reformatsky Reaction : This compound, as a ligand, has been used in asymmetric Reformatsky reactions to obtain certain esters, as found by C. M. R. Ribeiro et al. (2008).
Applications in Organic Chemistry
- Building Block for Various Derivatives : As a versatile building block, it has been employed in synthesizing various substances including terpenoids and organic reagents with potential biological activities, as detailed by E. T. Silva et al. (2020).
Catalysis
- Asymmetric Oxidation of Phenylphenacyl Sulfide : This compound, used in terpene ligands, has shown efficiency in catalytic systems for the asymmetric oxidation of phenylphenacyl sulfide, as researched by A. Kuchin et al. (2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRCQOUNSHSGB-HNQUHTCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C2CC(C2(C)C)CC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2795712.png)
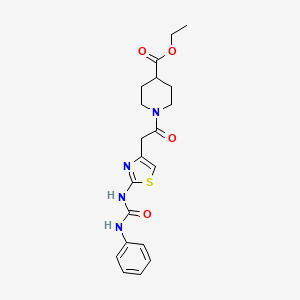
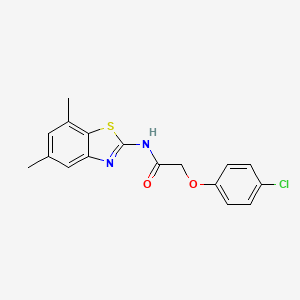
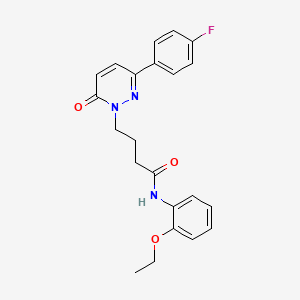
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)
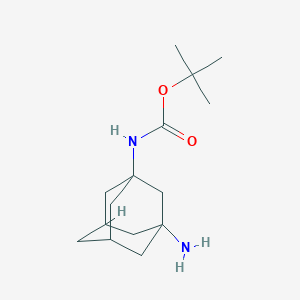
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
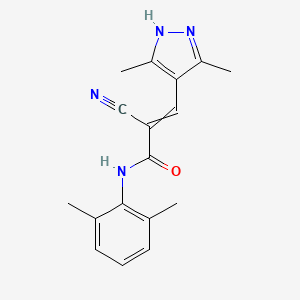
![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)
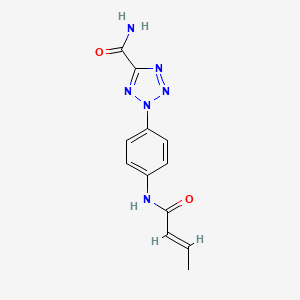
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795735.png)